(1S)-(+)-Menthyl Chloroformate: A Technical Guide to Structure, Stereochemistry, and Applications
(1S)-(+)-Menthyl Chloroformate: A Technical Guide to Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-(+)-Menthyl chloroformate is a valuable chiral reagent widely utilized in organic synthesis, particularly for the derivatization of amines and alcohols, and as a chiral auxiliary in asymmetric transformations. Its rigid cyclohexane (B81311) backbone, derived from naturally abundant (+)-menthol, provides a well-defined stereochemical environment, enabling the separation of enantiomers and the diastereoselective synthesis of new chiral centers. This technical guide provides an in-depth overview of the structure, stereochemistry, and physicochemical properties of (1S)-(+)-Menthyl chloroformate. Detailed experimental protocols for its synthesis and key applications are presented, alongside a discussion of its relevance in drug development, including the pharmacological activities of related menthyl derivatives and their interaction with biological signaling pathways.
Structure and Stereochemistry
(1S)-(+)-Menthyl chloroformate, a derivative of the monoterpene (+)-menthol, possesses a complex stereochemical structure that is fundamental to its utility in asymmetric synthesis.
IUPAC Name: [(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl] chloroformate[1]
Molecular Structure: The molecule consists of a chloroformate group attached to the hydroxyl oxygen of a menthyl moiety. The cyclohexane ring of the menthyl group adopts a stable chair conformation with the large isopropyl and methyl groups in equatorial positions to minimize steric strain. This rigid conformational preference is crucial for predictable stereochemical outcomes in reactions where it is employed as a chiral auxiliary.
Stereochemistry: The stereochemistry of (1S)-(+)-Menthyl chloroformate is defined by three chiral centers on the cyclohexane ring, designated according to the Cahn-Ingold-Prelog priority rules. The absolute configurations are 1S, 2R, and 5S. The "(+)" prefix indicates that it is dextrorotatory, rotating plane-polarized light to the right.
Below is a 2D representation of the chemical structure, followed by a 3D conformational diagram generated using the DOT language to illustrate the key stereochemical features.
Caption: 2D Chemical Structure of (1S)-(+)-Menthyl Chloroformate.
Caption: 3D Conformational Representation of (1S)-(+)-Menthyl Chloroformate.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for (1S)-(+)-Menthyl chloroformate is provided in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2][3] |
| Molecular Weight | 218.72 g/mol | [1][2][3] |
| CAS Number | 7635-54-3 | [2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 108-109 °C at 11 mmHg | [2] |
| Density | 1.031 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.458 | [2] |
| Optical Rotation ([α]20/D) | +83° (c=1 in chloroform) | [2] |
| Enantiomeric Excess (ee) | ≥97% (GLC) | [2] |
Table 2: Safety Information
| Hazard | Description |
| GHS Pictograms | Corrosion, Acute Toxicity |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. |
| Precautionary Statements | P261, P280, P305+P351+P338, P310 |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Experimental Protocols
Synthesis of (1S)-(+)-Menthyl Chloroformate
The synthesis of (1S)-(+)-Menthyl chloroformate is typically achieved by the reaction of (+)-menthol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). The following is a general protocol adapted from the synthesis of the enantiomer.
Materials:
-
(+)-Menthol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of pyridine in anhydrous toluene is added dropwise to a stirred solution of triphosgene in anhydrous toluene at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred for 15 minutes at 0 °C.
-
A solution of (+)-menthol in anhydrous toluene is then added slowly via a dropping funnel.
-
The reaction is allowed to warm to room temperature and stirred for 15 hours.
-
The reaction mixture is then diluted with water and extracted with toluene.
-
The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield (1S)-(+)-Menthyl chloroformate as an oil, which can be used in the next step without further purification.
Caption: General workflow for the synthesis of (1S)-(+)-Menthyl Chloroformate.
Chiral Derivatization of Amines for HPLC Analysis
(1S)-(+)-Menthyl chloroformate is an effective chiral derivatizing agent for the analysis of enantiomeric mixtures of amines and amino acids by HPLC. The reaction converts the enantiomers into diastereomers, which can be separated on a standard achiral column.
Materials:
-
Racemic amine or amino acid
-
(1S)-(+)-Menthyl chloroformate
-
Aqueous sodium bicarbonate solution (e.g., 1 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the racemic amine/amino acid in the aqueous sodium bicarbonate solution.
-
Add a solution of (1S)-(+)-Menthyl chloroformate in DCM to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting mixture of diastereomeric carbamates can be analyzed directly by HPLC.
Caption: Workflow for chiral derivatization of amines using (1S)-(+)-Menthyl Chloroformate.
Applications in Asymmetric Synthesis
The primary application of (1S)-(+)-Menthyl chloroformate in preparative organic synthesis is as a chiral auxiliary. By temporarily attaching the menthyl group to a prochiral substrate, one can induce diastereoselectivity in a subsequent chemical transformation. The steric bulk of the menthyl group effectively shields one face of the reactive center, directing the approach of reagents to the less hindered face.
A common strategy involves the formation of an N-acylcarbamate from an amine, which can then undergo diastereoselective alkylation or other transformations at the α-position. The menthyl auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.
While a specific, detailed protocol for a complex asymmetric synthesis using (1S)-(+)-Menthyl chloroformate is highly dependent on the substrate and desired transformation, the principles of its application are well-established with related menthol-derived auxiliaries. The diastereoselective reactions of enolates derived from esters of menthol are a classic example of this approach.
Relevance in Drug Development and Signaling Pathways
While (1S)-(+)-Menthyl chloroformate itself is primarily a synthetic tool, the menthyl moiety and the carbamate (B1207046) linkage it forms are of significant interest to drug development professionals.
Pharmacological Activity of Menthyl Derivatives: Menthol and its derivatives are known to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[4] These effects are often mediated through interactions with specific biological targets.
Interaction with Signaling Pathways: A key signaling pathway influenced by menthol and its derivatives is the one involving the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel .[1][2] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Activation of TRPM8 leads to an influx of calcium ions, which in sensory neurons, is perceived as a cooling sensation. This mechanism is the basis for the use of menthol in topical analgesics for muscle pain and in respiratory remedies.[1][3]
The potential for menthyl derivatives to modulate other ion channels and receptors, such as nicotinic acetylcholine (B1216132) receptors and GABAergic systems, is an active area of research.[1]
Caption: Simplified signaling pathway of menthol derivatives via TRPM8 activation.
Menthyl Carbamates in Drug Design: The carbamate functionality formed from the reaction of (1S)-(+)-Menthyl chloroformate can be a stable linkage in drug molecules. Menthyl carbamate derivatives have been investigated for various therapeutic applications, including as potential anti-cellulite agents.[5] The menthyl group can improve the pharmacokinetic properties of a drug, such as its lipophilicity and membrane permeability.
Conclusion
(1S)-(+)-Menthyl chloroformate is a versatile and valuable reagent for the modern organic chemist. Its well-defined stereochemistry and the rigid conformational bias of the menthyl group make it an excellent choice for the separation of enantiomers and for inducing diastereoselectivity in asymmetric synthesis. For professionals in drug development, an understanding of the chemistry of this reagent is complemented by the knowledge of the pharmacological activities of the resulting menthyl-containing molecules and their interactions with key biological signaling pathways. This guide has provided a comprehensive overview of these aspects, offering both the practical chemical knowledge and the broader biological context necessary for its effective application in research and development.
References
- 1. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. sbblgroup.com [sbblgroup.com]
- 4. rjptonline.org [rjptonline.org]
- 5. WO2010089421A2 - Menthyl carbamate compounds as active anti-cellulite ingredients - Google Patents [patents.google.com]
